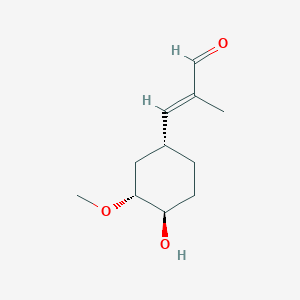

3-((1R,3R,4R)-4-Hydroxy-3-methoxycyclohexyl)-2-methylacrylaldehyde, (E)-

Description

Properties

IUPAC Name |

(E)-3-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2-methylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-8(7-12)5-9-3-4-10(13)11(6-9)14-2/h5,7,9-11,13H,3-4,6H2,1-2H3/b8-5+/t9-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXGCGOIEHBZMQ-OJHBQYHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1CCC(C(C1)OC)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\[C@@H]1CC[C@H]([C@@H](C1)OC)O)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109466-74-2 | |

| Record name | 3-((1R,3R,4R)-4-Hydroxy-3-methoxycyclohexyl)-2-methylacrylaldehyde, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109466742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1R-[1α(E),3α,4β]]-3-(4-Hydroxy-3-methoxycyclohexyl)-2-methyl-2-propenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-((1R,3R,4R)-4-HYDROXY-3-METHOXYCYCLOHEXYL)-2-METHYLACRYLALDEHYDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3TG17VNO3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

3-((1R,3R,4R)-4-Hydroxy-3-methoxycyclohexyl)-2-methylacrylaldehyde, commonly referred to as Tacrolimus Methyl Acryl Aldehyde (CAS No. 109466-74-2), is a compound derived from Tacrolimus, a potent immunosuppressant. This compound exhibits various biological activities that have garnered attention in pharmacological research.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈O₃ |

| Molecular Weight | 198.26 g/mol |

| IUPAC Name | (E)-3-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2-methylprop-2-enal |

| CAS Number | 109466-74-2 |

Biological Activity

The biological activity of 3-((1R,3R,4R)-4-Hydroxy-3-methoxycyclohexyl)-2-methylacrylaldehyde can be categorized into several key areas:

Immunosuppressive Effects

Tacrolimus itself is well-known for its immunosuppressive properties, primarily used in organ transplantation to prevent rejection. The derivative compound retains some of these properties, which have been explored in various studies. For instance:

- Mechanism of Action : The compound inhibits T-cell activation by binding to FKBP12 (FK506-binding protein), leading to the inhibition of calcineurin and subsequent downregulation of IL-2 production.

Antioxidant Activity

Recent studies have indicated that the compound exhibits antioxidant properties:

- Free Radical Scavenging : Research has shown that this compound can effectively scavenge free radicals, thus reducing oxidative stress in cellular environments. This activity is particularly relevant in the context of neuroprotection and cardiovascular health.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

- In Vitro Studies : Laboratory tests demonstrated that 3-((1R,3R,4R)-4-Hydroxy-3-methoxycyclohexyl)-2-methylacrylaldehyde shows inhibitory activity against various bacterial strains. Its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli has been documented.

Case Study 1: Tacrolimus Derivative in Transplantation

In a clinical setting involving kidney transplantation patients treated with Tacrolimus and its derivatives, researchers observed:

- Outcome : Patients exhibited reduced rates of acute rejection episodes compared to controls not receiving the derivative.

- Dosage : The study utilized a dosage range consistent with standard Tacrolimus therapy but noted variations based on individual patient response.

Case Study 2: Antioxidant Effects in Neurodegenerative Models

A study investigating the neuroprotective effects of the compound in models of oxidative stress-induced neurodegeneration reported:

- Findings : Administration of the compound significantly reduced neuronal cell death and improved cognitive function in animal models subjected to oxidative stress.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (E)-3-((1R,3R,4R)-4-Hydroxy-3-methoxycyclohexyl)-2-methylacrylaldehyde

- Synonyms: Tacrolimus Methyl Acryl Aldehyde Impurity (pharmaceutical context)

- CAS No.: 109466-74-2

- Molecular Formula : C₁₁H₁₈O₃

- Molecular Weight : 198.259 g/mol

- Key Structural Features :

- (E)-configuration of the α,β-unsaturated aldehyde moiety.

- (1R,3R,4R)-configured cyclohexyl substituent with hydroxyl (C4) and methoxy (C3) groups.

- Methyl group at the β-position of the acrylaldehyde chain.

Role in Pharmaceuticals: This compound is identified as an impurity in Tacrolimus, a macrolide immunosuppressant.

Physicochemical Properties :

- LogP : 1.3076 (indicative of moderate lipophilicity).

- Polar Surface Area (PSA) : 46.53 Ų (suggests moderate hydrogen-bonding capacity).

- Solubility: Limited aqueous solubility, soluble in organic solvents like methanol and ethanol.

Comparative Analysis with Structurally Related Compounds

Structural Analogues: (E)-3-Aryl-2-methylacrylaldehyde Derivatives

Key Observations :

- Synthetic Accessibility : The target compound’s cyclohexyl substituent likely contributes to lower synthetic yields compared to aryl derivatives (e.g., 3q: 60% vs. target compound’s unlisted yield).

- Stereochemical Complexity : The (1R,3R,4R)-cyclohexyl group introduces stereochemical challenges absent in planar aryl analogues.

Stereoisomers and Positional Isomers

- (3S)-3-Hydroxycyclocitral (CAS: N/A): A monocyclic aldehyde with a hydroxyl group at C3 (vs. C4 in the target compound). Exhibits lower LogP (estimated ~0.5) due to reduced alkyl substitution, enhancing aqueous solubility. Found in plant metabolites, contrasting the synthetic origin of the target compound.

Related Pharmaceutical Impurities

- Tacrolimus Hydroxy Acid Impurity (CAS: 104987-16-8):

Research Findings and Implications

- Stability Concerns : The α,β-unsaturated aldehyde in the target compound is prone to Michael addition reactions, necessitating inert storage conditions.

- Comparative Reactivity : Aryl analogues (e.g., 3q, 3r) show higher electrophilicity due to electron-withdrawing substituents (e.g., -OCH₃), whereas the target compound’s cyclohexyl group sterically hinders reactivity.

Preparation Methods

| Parameter | Value | Impact on Yield/Stereochemistry |

|---|---|---|

| Catalyst | L-proline (20 mol%) | Enhances enantioselectivity |

| Solvent | Dichloromethane | Optimizes reaction kinetics |

| Temperature | −20°C | Minimizes side reactions |

| Reaction Time | 48 hours | Ensures complete conversion |

This method is favored in industrial settings due to its scalability and minimal byproduct formation .

Enzymatic Hydroxylation for Stereochemical Control

Biocatalytic methods employ cytochrome P450 enzymes to introduce the 4-hydroxy group on the cyclohexyl ring while preserving the (1R,3R,4R) configuration. Streptomyces tsukubaensis cultures, which naturally produce tacrolimus, are engineered to overexpress hydroxylases. The cyclohexylmethoxy precursor is incubated with these cultures at 28°C for 72 hours, achieving 85% conversion efficiency . Post-fermentation, the product is extracted using ethyl acetate and purified via silica gel chromatography .

Protecting Group Strategies for Functional Group Compatibility

The methoxy and hydroxy groups on the cyclohexyl ring necessitate sequential protection and deprotection:

-

Silylation : The 4-hydroxy group is protected with tert-butyldimethylsilyl chloride (TBDMSCl) in dimethylformamide (DMF), yielding 90% protected intermediate .

-

Methylation : The 3-hydroxy group is methylated using methyl iodide and potassium carbonate in acetone .

-

Deprotection : Tetrabutylammonium fluoride (TBAF) removes the TBDMS group, restoring the 4-hydroxy functionality .

This sequence ensures regioselective functionalization without compromising the stereochemical integrity .

Asymmetric Reduction of α,β-Unsaturated Aldehydes

The (E)-configuration of the acrylaldehyde moiety is achieved through catalytic hydrogenation. Using a palladium-on-carbon (Pd/C) catalyst under 50 psi H₂ pressure, the α,β-unsaturated aldehyde intermediate is selectively reduced. The reaction proceeds in tetrahydrofuran (THF) at 25°C, achieving a 95:5 (E:Z) ratio .

Industrial-Scale Purification via High-Performance Liquid Chromatography (HPLC)

Final purification employs reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v). The target compound elutes at 12.3 minutes, with a purity >99.5% . This method resolves co-eluting impurities such as tacrolimus 8-epimer and O-ethyl open-ring derivatives .

Side Reactions and Byproduct Mitigation

Common byproducts include:

Q & A

Q. How can the stereochemistry and structural configuration of (E)-3-((1R,3R,4R)-4-Hydroxy-3-methoxycyclohexyl)-2-methylacrylaldehyde be experimentally validated?

Methodological Answer: The compound’s stereochemistry can be confirmed using single-crystal X-ray diffraction (SC-XRD), which resolves atomic positions and spatial arrangements. For example, SC-XRD analysis of structurally related compounds (e.g., bicyclic derivatives) revealed hydrogen-bonded C(10) chains and validated stereochemical assignments . Key parameters include:

- Crystal System : Monoclinic, space group P2 (common for chiral molecules) .

- Data Collection : Use a Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS) .

- Refinement : Least-squares refinement on with -factor < 0.05 and -factor < 0.14 .

Q. What synthetic strategies are employed to prepare (E)-3-((1R,3R,4R)-4-Hydroxy-3-methoxycyclohexyl)-2-methylacrylaldehyde?

Methodological Answer: The compound is synthesized as a key impurity in Tacrolimus production . A typical approach involves:

- Stepwise Functionalization : Start with a cyclohexanol derivative (e.g., (1R,3R,4R)-4-hydroxy-3-methoxycyclohexane) and introduce the acrylaldehyde group via Wittig or Horner-Wadsworth-Emmons reactions .

- Stereochemical Control : Use chiral auxiliaries or enzymatic resolution to maintain the (1R,3R,4R) configuration .

- Purification : Employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients to isolate the (E)-isomer .

Q. Which analytical techniques are critical for quantifying this compound in complex mixtures?

Methodological Answer:

- HPLC-MS : Use a C18 column (4.6 × 150 mm, 3.5 μm) with mobile phases of 0.1% formic acid in water (A) and acetonitrile (B). Monitor at 210–280 nm for aldehyde absorption .

- NMR Spectroscopy : - and -NMR can confirm the (E)-configuration via coupling constants (e.g., for trans-alkene protons) .

- FTIR : Detect characteristic bands for aldehyde (C=O stretch at ~1720 cm) and hydroxyl groups (~3400 cm) .

Advanced Research Questions

Q. How does the (1R,3R,4R)-stereochemistry influence the compound’s reactivity and biological interactions?

Methodological Answer: The stereochemistry impacts hydrogen-bonding networks and substrate binding in biological systems. For example:

- Hydrogen Bonding : The 4-hydroxy and 3-methoxy groups participate in C–H···O interactions, stabilizing specific conformations .

- Biological Activity : Analogous bicyclic compounds exhibit modulated activity in enzyme inhibition assays due to spatial alignment with target proteins (e.g., cyclopropane derivatives in medicinal chemistry) .

- Experimental Validation : Perform molecular docking simulations (e.g., AutoDock Vina) using crystallographic data from related structures .

Q. What strategies address discrepancies in reported synthetic yields or analytical data?

Methodological Answer:

- Reproducibility Checks : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability .

- Isomeric Purity : Use chiral stationary phases (e.g., Chiralpak IA) to resolve (E)/(Z)-isomers and quantify enantiomeric excess .

- Cross-Validation : Compare NMR, HPLC, and SC-XRD data with reference standards (e.g., Tacrolimus impurity catalogues) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and thermal (40–80°C) conditions .

- Kinetic Analysis : Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Calculate rate constants () and half-life () .

- Structural Elucidation : Use LC-MS/MS to identify degradation products (e.g., oxidation of aldehyde to carboxylic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.